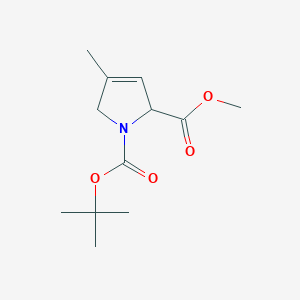![molecular formula C7H8N4OS B13682914 [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthiazole with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the thiazole or triazole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols); often in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .
Scientific Research Applications
Chemistry: In organic synthesis, [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: Similar to triazoles, these compounds are known for their pharmacological potential, including anti-inflammatory and antiviral activities.
Uniqueness: What sets [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol apart is its combined thiazole and triazole rings, which provide a unique scaffold for chemical modifications. This dual-ring structure enhances its versatility and potential for developing novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C7H8N4OS |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C7H8N4OS/c1-4-8-5(3-13-4)7-9-6(2-12)10-11-7/h3,12H,2H2,1H3,(H,9,10,11) |
InChI Key |
SGRMYGPKWLZNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NNC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


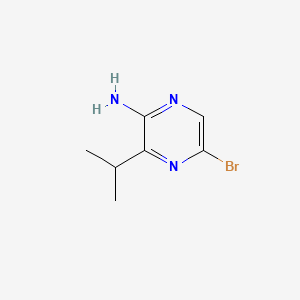
![7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13682836.png)
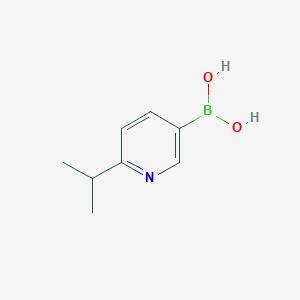
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
![Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13682852.png)

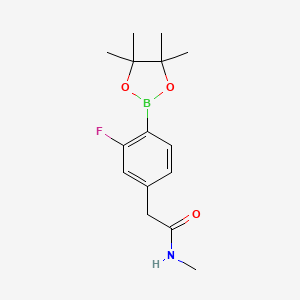
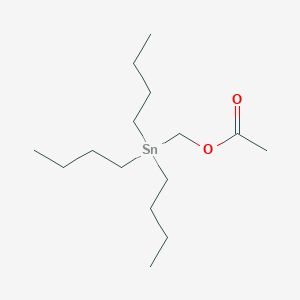
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)
![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
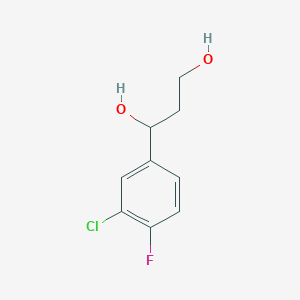
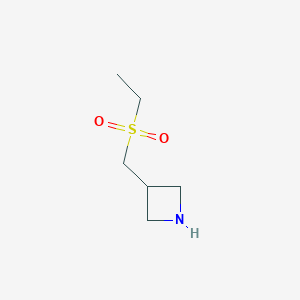
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
